

Application Notes and Protocols for AU-24118 in mSWI/SNF Complex Research

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Compound of Interest

Compound Name: AU-24118

Cat. No.: B12372867

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Abstract

AU-24118 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader that selectively targets the ATPase subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBRM1 subunit, for degradation via the Cereblon (CRBN) E3 ligase.^{[1][2][3][4][5]} This document provides detailed application notes and experimental protocols for the use of **AU-24118** in studying the role of the mSWI/SNF complex in cancer. The mSWI/SNF complex is a critical regulator of gene expression, and its subunits are frequently mutated in a variety of human cancers, making it a promising therapeutic target.^{[6][7][8]}

Introduction

The mSWI/SNF complex is a key player in chromatin remodeling, a process that controls the accessibility of DNA to transcription factors and other regulatory proteins.^[9] Mutations in the genes encoding the subunits of this complex are found in over 20% of all human cancers.^[8] These mutations can lead to aberrant gene expression and contribute to tumor development and progression.^[7]

AU-24118 offers a powerful tool to investigate the consequences of mSWI/SNF complex disruption in cancer. As a PROTAC, it induces the degradation of its target proteins rather than simply inhibiting their activity. This approach allows for a more profound and sustained

suppression of the target's function. These application notes provide a summary of the key in vitro and in vivo data for **AU-24118**, along with detailed protocols for essential experiments to study its effects.

Data Presentation

In Vitro Efficacy of AU-24118

Cell Line	Cancer Type	IC50 (nM)	Assay	Reference
VCaP	Prostate Cancer	< 100	CellTiter-Glo	[1]
Other Sensitive Cancer Cell Lines	Various	< 100	CellTiter-Glo	[1]
Resistant Cancer Cell Lines	Various	> 100	CellTiter-Glo	[1]

In Vitro Degradation Profile of AU-24118

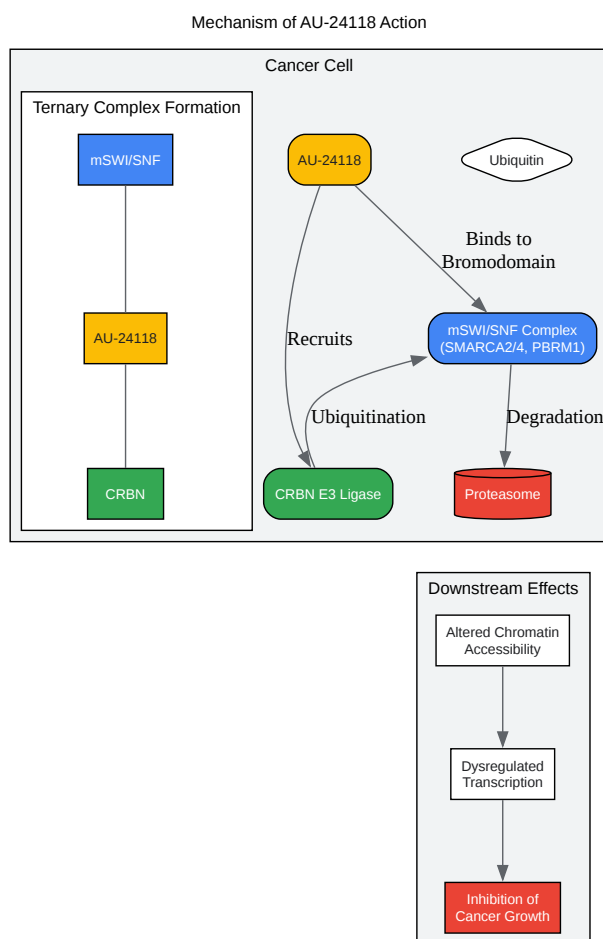
Cell Line	Target Proteins	Concentration	Time	Effect	Reference
VCaP	SMARCA4, PBRM1	3-30 nM	4 h	Comparable degradation to first-generation compounds	[2][3]
VCaP	SMARCA2, SMARCA4, PBRM1	1 μ M	2 h	Significant downregulation	[2][3]

In Vivo Efficacy of AU-24118

Animal Model	Cancer Model	Dosage	Route	Effect	Reference
CB17 SCID Mice	VCaP Xenograft	15 mg/kg	p.o. (3x/week)	Tumor regression	[2][3]

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of **AU-24118** as a PROTAC degrader of the mSWI/SNF complex subunits.

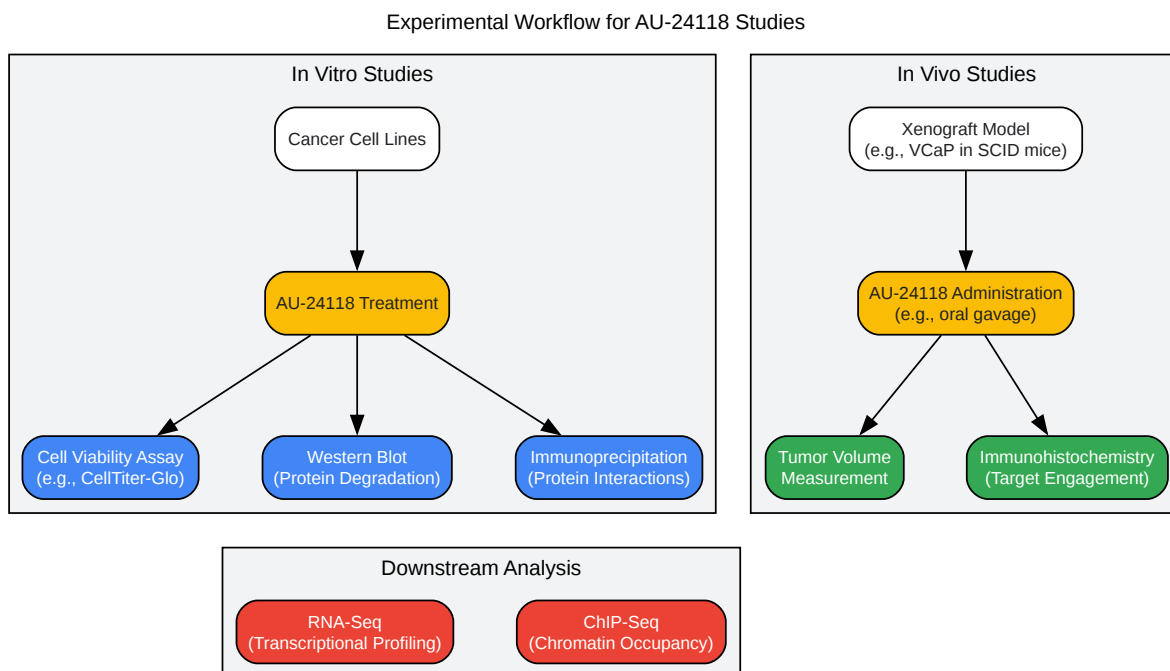


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Caption: Mechanism of **AU-24118**-mediated degradation of mSWI/SNF subunits.

Experimental Protocols

The following diagram provides a general workflow for studying the effects of **AU-24118**.



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Caption: General experimental workflow for characterizing **AU-24118**.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and published studies using **AU-24118**.^[1]

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **AU-24118** (dissolved in DMSO)
- 96-well clear-bottom white plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Luminometer

Protocol:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Prepare a serial dilution of **AU-24118** in complete medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the **AU-24118** dilutions to the respective wells. Include a vehicle control (DMSO only).
- Incubate the plate for 5 days at 37°C.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the half-maximal inhibitory concentration (IC₅₀) using a suitable software (e.g., GraphPad Prism).

Western Blot for Protein Degradation

This protocol is a standard procedure for assessing protein levels following **AU-24118** treatment.^[8]

Materials:

- Cancer cell lines

- **AU-24118**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Treat the cells with various concentrations of **AU-24118** for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using the BCA assay.

- Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the ECL substrate.
- Visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the extent of protein degradation.

Immunoprecipitation for Protein-Protein Interactions

This protocol can be used to investigate how **AU-24118**-mediated degradation of mSWI/SNF subunits affects the integrity of the complex and its interaction with other proteins.

Materials:

- Cancer cells treated with **AU-24118** or vehicle
- IP lysis buffer (non-denaturing)
- Primary antibody against a non-targeted subunit of the mSWI/SNF complex (e.g., ARID1A) or an interacting protein
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer

- Western blot reagents

Protocol:

- Lyse the treated cells using a non-denaturing IP lysis buffer.
- Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
- Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
- Analyze the eluted proteins by western blotting using antibodies against the degraded subunits (SMARCA2, SMARCA4, PBRM1) and other components of the complex to assess complex integrity.

Conclusion

AU-24118 is a valuable research tool for elucidating the role of the mSWI/SNF complex in cancer. Its ability to induce potent and selective degradation of key subunits provides a robust method for studying the functional consequences of mSWI/SNF disruption. The protocols provided here offer a starting point for researchers to investigate the cellular and molecular effects of **AU-24118** in various cancer models. Further characterization using techniques such as RNA-sequencing and ChIP-sequencing will provide deeper insights into the downstream transcriptional and epigenetic consequences of mSWI/SNF degradation.

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